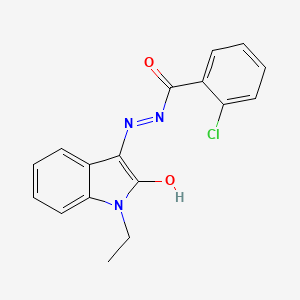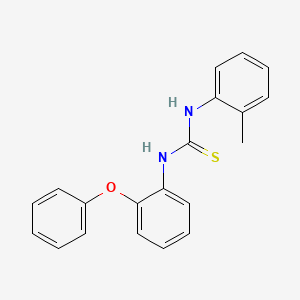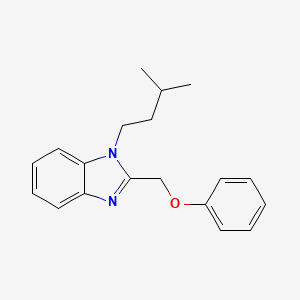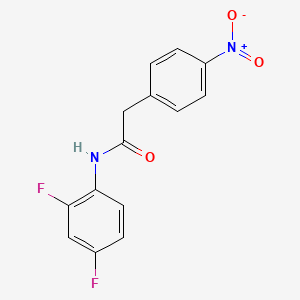
2-chloro-N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as EDDHIB, is a synthetic compound that has gained significant interest among researchers due to its potential as an anti-tumor agent. The compound falls under the category of hydrazide-hydrazone derivatives, which have been extensively studied for their therapeutic properties.
作用機序
The mechanism of action of 2-chloro-N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is not fully understood. However, several studies have suggested that the compound may exert its anti-tumor effects through the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death. 2-chloro-N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been shown to induce cell cycle arrest in cancer cells, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
2-chloro-N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to exhibit several biochemical and physiological effects. The compound has been shown to induce oxidative stress in cancer cells, which can lead to DNA damage and cell death. 2-chloro-N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been shown to inhibit the activity of several enzymes, including lactate dehydrogenase and glutathione reductase. In addition, the compound has been shown to modulate the expression of several genes involved in cancer cell proliferation and apoptosis.
実験室実験の利点と制限
One of the major advantages of 2-chloro-N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is its potent anti-tumor activity. The compound has been shown to exhibit cytotoxic activity against a range of cancer cell lines, making it a promising candidate for further development as an anti-cancer agent. However, one of the limitations of 2-chloro-N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the compound has been shown to exhibit some toxicity towards normal cells, which may limit its clinical application.
将来の方向性
There are several future directions for research on 2-chloro-N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. One area of research could focus on improving the solubility of the compound, which could enhance its efficacy in vivo. Another area of research could focus on developing 2-chloro-N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide derivatives with improved selectivity towards cancer cells, which could reduce toxicity towards normal cells. In addition, further studies are needed to fully elucidate the mechanism of action of 2-chloro-N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide and to identify potential drug targets for the compound. Overall, 2-chloro-N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has shown promising anti-tumor activity and warrants further investigation as a potential anti-cancer agent.
合成法
The synthesis of 2-chloro-N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves the reaction of 2-chlorobenzohydrazide with 1-ethyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde in the presence of a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield 2-chloro-N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. The compound is obtained as a yellow crystalline powder with a melting point of 245-247°C.
科学的研究の応用
2-chloro-N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been extensively studied for its potential as an anti-tumor agent. Several studies have shown that the compound exhibits potent cytotoxic activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
特性
IUPAC Name |
2-chloro-N-(1-ethyl-2-hydroxyindol-3-yl)iminobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-2-21-14-10-6-4-8-12(14)15(17(21)23)19-20-16(22)11-7-3-5-9-13(11)18/h3-10,23H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPJSBSSTXNZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-ethyl-2-hydroxyindol-3-yl)iminobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5778728.png)
![N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5778735.png)
![N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5778736.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide](/img/structure/B5778737.png)
![1-(2-adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}piperazine](/img/structure/B5778752.png)

![N-(2,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778764.png)
![methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5778771.png)

![5-[(3,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5778792.png)
![2-(4-hydroxy-3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5778806.png)
![2-ethyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5778813.png)
![N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B5778820.png)